N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)16-12-8-6-11(7-9-12)15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXLQEOSAWVEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320710 | |
| Record name | N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27337-45-7 | |
| Record name | N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of N 4 1,3 Benzoxazol 2 Yl Phenyl Acetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic structure, reactivity, and stability of a compound from first principles.
Density Functional Theory (DFT) for Molecular Properties and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide, DFT calculations, typically using a basis set such as B3LYP/6-311G++(d,p), would be employed to optimize the ground state geometry.
From this optimized structure, global reactivity descriptors can be calculated. These descriptors, derived from the energies of the frontier molecular orbitals, help in predicting the chemical reactivity and stability of the molecule.
Table 1: Representative Global Reactivity Indices Calculated via DFT This table is a template illustrating the typical data generated from DFT studies. Specific values for this compound are not available.
| Parameter | Symbol | Formula | Typical Significance |
|---|---|---|---|
| Ionization Potential | IP | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity | EA | EA ≈ -ELUMO | Energy released when an electron is added. |
| Energy Gap | Egap | Egap = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity | χ | χ = (IP + EA) / 2 | Measure of an atom's ability to attract electrons. |
| Global Hardness | η | η = (IP - EA) / 2 | Resistance to change in electron distribution. |
Molecular Orbital and Electron Density Distribution Studies
The study of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic transitions and reactivity. The distribution of electron density in these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. A map of the Molecular Electrostatic Potential (MEP) would further identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule, offering a visual guide to its reactive sites and intermolecular interaction patterns.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for studying how a molecule, or 'ligand', might interact with a biological target, such as a protein or enzyme. These simulations can predict the binding affinity and stability of the ligand-protein complex.
Ligand-Target Interaction Profiling via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function that approximates the binding affinity. For a compound like this compound, this would involve docking it against various potential protein targets to identify possible mechanisms of action. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site.
Table 2: Illustrative Molecular Docking Results This table demonstrates how docking results are typically presented. No specific docking studies for this compound have been identified.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| e.g., VEGFR-2 (2A91) | Data not available | Data not available | e.g., Hydrogen Bond, Hydrophobic |
| e.g., DNA Gyrase (4DUH) | Data not available | Data not available | e.g., Pi-Alkyl, van der Waals |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
To validate the results of molecular docking and to study the dynamic behavior of the ligand-protein complex over time, Molecular Dynamics (MD) simulations are performed. An MD simulation would track the movements of every atom in the system over a period, typically nanoseconds, providing a detailed view of the complex's stability. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to ensure the system has reached equilibrium and to assess the stability of the binding pose. Fluctuations in the ligand's position can indicate the strength and persistence of its interactions with the receptor.
In Silico Prediction of Biological Activity and Potential Mechanisms
Computational, or in silico, methods are pivotal in modern drug discovery for predicting the biological activity and elucidating the potential mechanisms of action of novel compounds. For this compound and its analogs, various computational studies have been employed to forecast their therapeutic potential and to understand their interactions with biological targets at a molecular level. These theoretical investigations guide the synthesis of more potent and selective derivatives.
Research into benzoxazole (B165842) derivatives has utilized computational tools to predict their activity against a range of diseases. For instance, derivatives of the this compound scaffold have been the subject of molecular docking studies to explore their potential as antiprotozoal agents. researchgate.net One such investigation focused on the antimalarial potential of a closely related analog, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide. researchgate.net The study aimed to rationalize the compound's inhibitory activity against Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP), a key enzyme in the parasite's purine salvage pathway, which is essential for its survival. researchgate.net
Molecular docking simulations of this acetamide (B32628) derivative into the active site of PfPNP revealed key interactions that are thought to be responsible for its inhibitory effect. researchgate.net The deregulation of PfPNP activity has been identified as a significant mechanism for antimalarial agents, and the in silico analysis provides a structural basis for the observed biological activity. researchgate.net
Furthermore, computational studies on similar 2-phenyl-benzoxazole acetamide derivatives have been conducted to assess their potential as P2Y14 receptor antagonists for the treatment of gout. nih.gov These studies employed sophisticated techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) free energy calculations to understand the binding mechanism and to provide insights for further structural optimization. nih.gov Such computational approaches are invaluable for predicting the binding affinity and for identifying the key residues involved in the ligand-receptor interactions.
The table below summarizes the key findings from the in silico investigations of this compound and its close analogs.
| Compound/Scaffold | Computational Method | Predicted Biological Target/Activity | Key Findings |
| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide | Molecular Docking | Antimalarial (inhibition of Plasmodium falciparum purine nucleoside phosphorylase - PfPNP) | The compound is predicted to bind to the active site of PfPNP, leading to the deregulation of its activity. This provides a rationalization for its potential as an antimalarial agent. researchgate.net |
| 2-Phenyl-benzoxazole acetamide derivatives | MM/GBSA free energy calculations | Anti-gout (antagonism of the P2Y14 receptor) | These computational methods helped in understanding the binding mechanism of the derivatives to the P2Y14 receptor and provided valuable clues for designing compounds with improved potency. nih.gov |
These in silico predictions are crucial for the rational design of new therapeutic agents based on the this compound scaffold, allowing for the targeted synthesis of compounds with potentially enhanced biological activity and a better understanding of their mechanisms of action.
Biological Activity Profiles and Mechanistic Insights for N 4 1,3 Benzoxazol 2 Yl Phenyl Acetamide Derivatives
Antimicrobial Activity Research
Derivatives of N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed that modifications to the core structure can lead to compounds with significant activity against a variety of pathogenic microorganisms.
The antibacterial potential of acetamide (B32628) derivatives, particularly those incorporating heterocyclic systems like benzoxazole (B165842), has been extensively investigated. Research has shown that these compounds can exhibit broad-spectrum antibacterial activity. For instance, studies on various N-phenylacetamide derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The introduction of different substituents on the phenyl ring can modulate the antibacterial potency of these compounds. mdpi.com
In a study focused on acetamide derivatives of 2-mercaptobenzothiazole, several compounds displayed moderate to good antibacterial activity. acs.orgnih.gov Specifically, compounds with certain substitutions showed promising activity against all tested bacterial strains, suggesting that the acetamide linkage plays a crucial role in the antibacterial effect. acs.orgnih.gov The structure-activity relationship analyses in these studies indicated that the presence of specific functional groups, such as halogens, can enhance the antibacterial properties. acs.org
Furthermore, the synthesis of novel N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides has yielded compounds with promising antimicrobial activities. derpharmachemica.com In particular, imidazole (B134444) acetamides have shown notable efficacy against both Gram-positive and Gram-negative bacterial strains. derpharmachemica.com The combination of the acetamide moiety with other heterocyclic rings, such as 1,3,4-oxadiazole (B1194373) and benzimidazole (B57391), has also resulted in compounds with significant broad-spectrum antimicrobial potential, with Minimum Inhibitory Concentrations (MICs) in the range of 3.12-25 µg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Acetamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Bacterial Strains | Activity Level | Reference |
|---|---|---|---|
| N-phenylacetamide derivatives | Gram-positive & Gram-negative | Promising | mdpi.com |
| 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive & Gram-negative | Moderate to Good | acs.orgnih.gov |
| Imidazole acetamides | Gram-positive & Gram-negative | Promising | derpharmachemica.com |
| Benzimidazolyl-1,3,4-oxadiazolylthio-acetamides | S. aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, S. flexneri | Significant (MIC: 3.12-25 µg/mL) | nih.gov |
In addition to their antibacterial properties, this compound derivatives and related structures have been evaluated for their antifungal activity. A series of benzoxazole derivatives were synthesized and tested against eight phytopathogenic fungi, with many exhibiting moderate antifungal activities. nih.gov Certain candidates demonstrated over 50% inhibition against five of the tested fungi, highlighting the potential of the benzoxazole scaffold in developing new antifungal agents. nih.gov
Similarly, the synthesis of benzimidazolyl-1,3,4-oxadiazol-2-ylthio-N-phenyl (benzothiazolyl) acetamides led to compounds with significant antifungal activity against fungi such as Aspergillus niger, Aspergillus fumigatus, Aspergillus clavatus, and Candida albicans, with MIC values ranging from 3.12 to 25 µg/mL. nih.gov The antifungal efficacy of these compounds underscores the importance of the acetamide linker in conjunction with various heterocyclic systems.
Research into (4-phenyl-1,3-thiazol-2-yl) hydrazine, a compound with structural similarities, revealed high-efficiency, broad-spectrum antifungal activity against pathogenic fungi, with MICs between 0.0625-4 μg/ml. nih.gov This suggests that the core phenyl-heterocycle structure, a key feature of this compound, is a promising pharmacophore for antifungal drug discovery.
The benzoxazole moiety has been identified as a promising scaffold in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. researchgate.net Several benzoxazole derivatives have been synthesized and shown to possess promising antitubercular activity. researchgate.net The increasing prevalence of multidrug-resistant M. tuberculosis strains necessitates the discovery of novel drugs, and benzoxazole derivatives represent a class of compounds with potential in this area. researchgate.net
In a study involving benzimidazolyl-1,3,4-oxadiazol-2-ylthio-N-phenyl (benzothiazolyl) acetamides, significant antitubercular activity was observed against Mycobacterium tuberculosis H37Rv, with MIC values in the range of 6.25-25 µg/mL. nih.gov This highlights the potential of combining the acetamide functional group with various heterocyclic systems to develop effective antitubercular agents. Another study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives also reported in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov
Antiproliferative and Cytotoxic Investigations in Cell-Based Assays
The potential of this compound derivatives as anticancer agents has been a significant area of research, with numerous studies focusing on their cytotoxic effects against various cancer cell lines.
Derivatives of this compound have been screened against a wide array of human cancer cell lines, demonstrating significant antiproliferative and cytotoxic activities. For instance, various phenylacetamide derivatives have shown potent cytotoxic effects on cancer cell lines such as MDA-MB-468 and MCF-7. tbzmed.ac.ir Some derivatives exhibited IC50 values as low as 0.6 µM against MDA-MB-468 and 0.7 µM against MCF-7 cells. tbzmed.ac.ir
Benzimidazole derivatives, which share structural similarities with benzoxazoles, have also been extensively studied. Certain 2-benzimidazolylthioacetophenones showed good to moderate anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-468. nih.gov Similarly, N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides were evaluated for their cytotoxicity against A549 (lung), MDA-MB-231 (breast), MCF-7 (breast), and U87 (glioblastoma) cell lines, with their cytotoxic activity increasing in a dose-dependent manner. preprints.org
Furthermore, new N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have been synthesized and evaluated for their cytotoxic potential against HeLa (cervical), A549 (lung), and U87 (glioblastoma) cell lines. ijcce.ac.ir One derivative with an ortho chlorine moiety was particularly active against HeLa cells, with an IC50 of 1.3 µM. ijcce.ac.ir
Table 2: Cytotoxic Activity of Selected Acetamide Derivatives against Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.ir |
| 2-Benzimidazolylthioacetophenone 5k | MDA-MB-468 | 19.90 ± 1.37 | nih.gov |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide 8a | HeLa | 1.3 ± 0.14 | ijcce.ac.ir |
| Benzimidazole-based 1,3,4-oxadiazole derivative 10 | MDA-MB-231 | 0.33 | semanticscholar.org |
| Benzimidazole-based 1,3,4-oxadiazole derivative 13 | MDA-MB-231 | 0.38 | semanticscholar.org |
| Benzimidazole-based 1,3,4-oxadiazole derivative 10 | A549 | 0.33 | semanticscholar.org |
| Benzimidazole-based 1,3,4-oxadiazole derivative 13 | A549 | 0.38 | semanticscholar.org |
| Benzoxazole derivative K313 | Nalm-6 | 3.4 | nih.gov |
| Benzoxazole derivative K313 | Daudi | 6.4 | nih.gov |
To understand the underlying mechanisms of their anticancer effects, researchers have investigated the ability of these compounds to induce apoptosis (programmed cell death) and modulate the cell cycle. Phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. tbzmed.ac.ir These derivatives also activate caspase-3, a key executioner caspase in the apoptotic pathway. tbzmed.ac.ir
Studies on benzimidazole-based 1,3,4-oxadiazole derivatives revealed their ability to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231 and A549 cancer cells. semanticscholar.org Flow cytometry analysis showed that these compounds caused a significant increase in both early and late apoptotic cell populations. semanticscholar.org Similarly, a benzoxazole derivative known as K313 was found to induce moderate cell cycle arrest at the G0/G1 phase and mediate cell apoptosis through the activation of caspase-9 and caspase-3 in human B-cell leukemia and lymphoma cells. nih.gov This was accompanied by a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. nih.gov
Enzyme Inhibition Studies and Molecular Target Identification
The this compound scaffold has been the subject of various enzymatic studies to identify its molecular targets and understand its mechanism of action.
DNA topoisomerases are crucial enzymes that manage the topological states of DNA during processes like replication and transcription, making them key targets for antimicrobial and anticancer agents. nih.govnih.gov Research into a series of 2-substituted benzoxazoles, including phenylacetamide derivatives, has explored their inhibitory effects on human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). nih.govnih.gov
The inhibitory activities were assessed using a DNA relaxation assay, which measures the conversion of supercoiled plasmid DNA to its relaxed form. nih.govnih.gov In a study of 21 related compounds, several benzoxazole derivatives demonstrated inhibitory activity. nih.govnih.gov For instance, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as the most effective Topo I inhibitor with an IC₅₀ value of 104 µM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent against Topo II with an IC₅₀ of 71 µM. nih.govnih.gov
Structure-activity relationship (SAR) analysis revealed that the presence of a CH₂ bridge in the structure appeared to decrease the inhibition of both Topo I and II. nih.govnih.gov Conversely, the incorporation of bulky substituents at the R1 position of the benzoxazole ring was associated with increased inhibitory activity against both enzymes. nih.govnih.gov While some benzoxazole derivatives are known to target bacterial DNA gyrase, specific data for this compound derivatives against this enzyme is not detailed in the provided search results. ijcce.ac.ir
Table 1: Inhibition of Human Topoisomerase by Benzoxazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 nih.govnih.gov |
Based on the conducted searches, no specific studies detailing the inhibitory activity of this compound derivatives against Poly(ADP-ribose) Polymerase (PARP) enzymes were found. Research on PARP inhibition has focused on other heterocyclic scaffolds, such as benzimidazole derivatives. nih.govnih.gov
The conducted literature search did not yield specific results on the inhibition of human monoacylglycerol lipase (B570770) (hMAGL) by compounds with the this compound core structure. Studies on hMAGL inhibitors have been performed on structurally related compounds, such as N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides, which feature a benzothiazole (B30560) ring instead of a benzoxazole ring. nih.gov
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Research has been conducted on phenyl benzoxazole derivatives as potential cholinesterase inhibitors. bohrium.com One study, guided by quantitative structure-activity relationship (QSAR) models, synthesized and evaluated a series of these compounds for their AChE inhibitory activity. bohrium.com
A particularly potent derivative, compound 34 from the study, demonstrated significant AChE inhibition with an IC₅₀ value of 0.363 µM and a Ki of 0.19 µM. bohrium.com Enzyme kinetics studies revealed that this compound acts as a competitive inhibitor of AChE. bohrium.com In another study, various benzoxazole and naphthoxazole analogs were assessed for their ability to inhibit both AChE and BChE. One of the most promising compounds, 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol, showed nanomolar activity against AChE with an IC₅₀ of 58 nM and moderate activity against BChE with an IC₅₀ of 981 nM, acting via a mixed-type inhibition.
Table 2: Cholinesterase Inhibition by Benzoxazole Derivatives
| Compound | Enzyme | IC₅₀ | Ki | Inhibition Type |
|---|---|---|---|---|
| Compound 34 (phenyl benzoxazole deriv.) | AChE | 0.363 µM bohrium.com | 0.19 µM bohrium.com | Competitive bohrium.com |
| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | AChE | 58 nM | - | Mixed |
Following a thorough search of the available literature, no studies were identified that investigated the inhibitory effects of this compound derivatives on tRNA methyltransferase enzymes.
Anti-inflammatory Effects (Pre-clinical Models)
The benzoxazole scaffold is recognized for a wide range of pharmacological activities, including anti-inflammatory effects. ijcce.ac.ir Derivatives of N-phenylacetamide are known to be potent anti-inflammatory agents, often through the inhibition of cyclooxygenase-II (COX-II), a key enzyme in the inflammatory pathway. google.com
Several studies have synthesized and screened benzoxazole derivatives for their anti-inflammatory properties in pre-clinical models. For example, a series of novel 1,3,4-oxadiazole derivatives linked to an acetamide moiety were tested for in vivo anti-inflammatory activity. One compound from this series demonstrated a 65.34% inhibition of inflammation in an animal model. The mechanism for many acetamide-based anti-inflammatory agents is linked to the inhibition of COX-II. google.com The structural features of these molecules, such as the acetamide moiety, can form crucial hydrogen bonds with amino acids like Serine 353 and Tryptophan 387 within the active site of the COX-II enzyme, supporting their inhibitory function. google.com
Antioxidant Capacity Evaluations (In Vitro Assays)
The antioxidant potential of benzoxazole derivatives has been a subject of scientific inquiry, with various studies highlighting the capacity of this heterocyclic scaffold to mitigate oxidative stress. The core structure of benzoxazole is recognized for its ability to donate electrons or hydrogen atoms, a key characteristic of antioxidant compounds. researchgate.net In vitro assays are fundamental in determining this capacity, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common methods employed. bas.bg
While specific data on the antioxidant activity of this compound is not extensively detailed in the available literature, the broader class of benzoxazole derivatives has shown promising results. For instance, studies on various 2-substituted benzoxazoles have demonstrated significant free radical scavenging activity. The nature and position of substituents on the benzoxazole ring system have been shown to play a crucial role in modulating this activity. researchgate.netnih.gov For example, the presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring attached to the benzoxazole core can enhance antioxidant potential. mdpi.com
In one study, novel benzoxazole and naphthoxazole analogs were evaluated for their antioxidant properties using the DPPH assay. The investigated compounds displayed varying antioxidant potentials with IC50 values in the micromolar range, although this activity was noted as being weaker than the reference compound quercetin. mdpi.com Another study on benzotriazole (B28993) substituted with N-phenylacetamide derivatives also reported notable nitric oxide scavenging activity. olemiss.edu
The general mechanism of antioxidant action for benzoxazole derivatives is believed to involve the stabilization of free radicals. This can occur through the donation of a hydrogen atom from a substituent group or the benzoxazole nucleus itself, or through the donation of an electron. The resulting benzoxazole radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic system.
Table 1: In Vitro Antioxidant Activity of Selected Benzoxazole Derivatives
| Compound/Derivative Class | Assay | Finding |
|---|---|---|
| Benzoxazole derivatives with a 4-methylphenyl substituent | DPPH, Ferric ion-chelating | Demonstrated high antioxidant activity and ability to neutralize free radicals. researchgate.net |
| Naphtho[1,2-d] researchgate.netnih.govoxazole (B20620) derivatives | DPPH | Showed antioxidant properties with IC50 values in the micromolar range. mdpi.com |
| Benzotriazole substituted with N-Phenylacetamide | Nitric Oxide Scavenging | Exhibited significant nitric oxide scavenging activity. olemiss.edu |
| 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides | DPPH | One derivative showed a higher percentage of free radical scavenging activity compared to ascorbic acid. researchgate.net |
Antiprotozoal Activities (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)
Derivatives of this compound have emerged as a promising class of compounds with significant antiprotozoal activity. Research has demonstrated their efficacy against a range of protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.
A study focusing on newly synthesized benzoxazole derivatives investigated their potential as antiprotozoal agents. mdpi.com Among the synthesized compounds, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide , a close analog of the subject compound, displayed noteworthy activity. This compound was evaluated against the chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the causative agent of malaria. It exhibited potent antimalarial activity with IC50 values of 5.1 µM and 2.2 µM against the D6 and W2 strains, respectively. mdpi.com This suggests that the benzoxazole acetamide scaffold could be a valuable starting point for the development of new antimalarial drugs that can overcome existing resistance mechanisms. Molecular docking studies from this research suggest that the antimalarial activity may stem from the deregulation of Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) activity. researchgate.net
The same study also explored the antileishmanial and antitrypanosomal activities of these derivatives. The compounds were tested against Leishmania donovani, the parasite responsible for visceral leishmaniasis, and Trypanosoma brucei, the agent of African trypanosomiasis. The N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide derivative demonstrated moderate inhibitory activity against both Leishmania and Trypanosoma species. mdpi.com Another study involving benzoxazole amides also reported moderate activity against Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Trypanosoma brucei brucei, coupled with low cytotoxicity. nih.gov
The mechanism of action for the antiprotozoal effects of these benzoxazole derivatives is thought to be multifactorial. mdpi.com For some compounds, it may involve the inhibition of essential parasitic enzymes, such as the aforementioned PfPNP in malaria parasites. researchgate.net In other cases, the planar benzoxazole ring system may intercalate with the parasitic DNA, disrupting replication and transcription processes.
Table 2: Antiprotozoal Activity of N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide
| Parasite | Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Plasmodium falciparum | D6 (chloroquine-sensitive) | 5.1 | mdpi.com |
| Plasmodium falciparum | W2 (chloroquine-resistant) | 2.2 | mdpi.com |
| Leishmania donovani | - | Moderately Active | mdpi.com |
| Trypanosoma brucei | - | Moderately Active | mdpi.com |
Structure Activity Relationship Sar Analysis of N 4 1,3 Benzoxazol 2 Yl Phenyl Acetamide Analogs
Impact of Substituents on the Benzoxazole (B165842) Ring System
The benzoxazole core is a primary target for chemical modification in SAR studies. Research has consistently shown that the nature and position of substituents on this bicyclic system are critical determinants of biological activity. mdpi.com Specifically, the 2- and 5-positions have been identified as key sites where modifications can significantly modulate the pharmacological profile of the compounds. mdpi.com
Electron-donating groups, such as a methoxy (B1213986) (-OCH₃) group, at the C-5 position of the benzoxazole ring have been observed to influence activity. researchgate.net Conversely, the introduction of electron-withdrawing groups, like chloro (-Cl), at the C-6 position has also been explored. researchgate.net Studies on related benzoxazole derivatives have demonstrated that substitutions at these positions can enhance antiproliferative and antimicrobial activities. For instance, in some series, a 5-OMe, N-piperidine substituted benzoxazole-2-carboxamide showed notable inhibitory effects. researchgate.net The electronic properties of these substituents play a crucial role; electron-donating groups can increase the electron density of the ring system, potentially affecting interactions with biological targets, while electron-withdrawing groups can alter the molecule's electrostatic potential and susceptibility to metabolic reactions.
In various studies of 2-substituted benzoxazoles, the type of group at this position dictates the spectrum of activity, including antiviral, antimicrobial, and anticancer properties. nih.gov For antibacterial applications, heterocycles like benzoxazoles are thought to exert their effects by intercalating into bacterial membranes, leading to destabilization and cell death. mdpi.com The specific substituents on the benzoxazole ring can enhance this process. For example, certain derivatives with a morpholine (B109124) substituent have shown high activity. mdpi.com
Table 1: Impact of Benzoxazole Ring Substituents on Biological Activity
| Position of Substitution | Substituent Type | Observed Impact on Activity | Reference |
|---|---|---|---|
| Position 5 | Electron-Donating (e.g., -OCH₃) | Can enhance antiproliferative effects. | researchgate.net |
| Position 5 | Chloro (-Cl) | Contributes to moderate inhibitory effects in certain carboxamide series. | researchgate.net |
| Position 6 | Electron-Withdrawing | Influences reaction yields and potentially biological activity. | researchgate.net |
| General | Morpholine Group | Associated with higher antibacterial activity in some derivative classes. | mdpi.com |
Influence of Modifications on the Phenyl Ring and Acetamide (B32628) Moiety
SAR studies on related acetamide-containing scaffolds have shown that substituents on the phenyl ring significantly affect biological potency. In a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the presence and position of substituents on the aryl group were paramount. nih.govmdpi.com For example, a fluoro group at the para-position of the phenyl ring led to a compound with superior antibacterial activity compared to standards. nih.govmdpi.com Generally, electron-withdrawing groups like fluoro (-F), bromo (-Br), and trifluoromethyl (-CF₃) on the phenyl ring have been shown to be favorable for activity in various series. mdpi.comresearchgate.net
The acetamide linker itself is also a target for modification. Altering the N-substituents on the acetamide can impact binding affinity and pharmacokinetic properties. nih.gov For instance, research on pyrazolopyrimidine acetamides revealed that N,N-disubstitution patterns on the terminal acetamide were crucial. nih.gov A heterozygous phenyl-ethyl substitution resulted in a ligand with exceptionally high binding affinity, whereas dialkyl or dibenzyl substitutions led to a significant decrease in affinity. nih.gov This highlights the specific steric and electronic requirements of the binding pocket. In another study, monosubstituted acetamide compounds were found to be more effective as carbonic anhydrase II inhibitors compared to their disubstituted counterparts. nih.gov
Table 2: Influence of Phenyl and Acetamide Modifications on Biological Activity
| Modified Moiety | Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| Phenyl Ring | Para-Fluoro (-F) substitution | Significantly improved antibacterial activity in an analogous thiazole (B1198619) series. | nih.govmdpi.com |
| Phenyl Ring | Meta-Bromo (-Br) substitution | Maintained high activity in the thiazole-acetamide series. | mdpi.com |
| Phenyl Ring | Meta-Trifluoromethyl (-CF₃) substitution | Contributed to potent activity in the thiazole-acetamide series. | mdpi.com |
| Acetamide Nitrogen | N-phenyl, N-ethyl substitution | Resulted in pico-molar binding affinity in a pyrazolopyrimidine series. | nih.gov |
| Acetamide Nitrogen | N,N-dibenzyl substitution | Significantly decreased binding affinity compared to other substitutions. | nih.gov |
| Acetamide Nitrogen | Monosubstitution vs. Disubstitution | Monosubstituted compounds showed better inhibitory activity against carbonic anhydrase II. | nih.gov |
Role of Intermolecular Interactions and Pharmacophoric Features on Biological Efficacy
The biological efficacy of N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide analogs is fundamentally governed by their ability to form stable, specific interactions with their molecular target. Molecular docking and simulation studies are instrumental in elucidating these interactions and defining the essential pharmacophoric features. nih.govresearchgate.net A pharmacophore represents the critical arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.
For benzoxazole-based inhibitors, the heterocyclic core is often a key pharmacophoric element. nih.gov In a crystallographic analysis of a benzoxazole-based inhibitor bound to its enzyme, the benzoxazole nitrogen atom was found to engage in a crucial hydrogen-bonding interaction with a histidine residue in the enzyme's active site. nih.gov This highlights the role of the benzoxazole nitrogen as a hydrogen bond acceptor. The amide group within the N-phenylacetamide moiety is also a classic pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). mdpi.com
Conformational Analysis and Bioisosteric Replacements in SAR Optimization
Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is integral to understanding SAR. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is essential for potent activity. pharmacophorejournal.com The bond linking the benzoxazole and phenyl rings, as well as the bonds within the acetamide linker, allow for rotational flexibility, and the preferred conformation can significantly influence biological outcomes.
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune a lead compound's properties by substituting one chemical group with another that has similar physical or chemical characteristics. nih.govchem-space.com This tactic can improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters. chem-space.com
Emerging Research Directions and Future Perspectives for N 4 1,3 Benzoxazol 2 Yl Phenyl Acetamide
Development of Novel Benzoxazole-Based Lead Compounds
The benzoxazole (B165842) core is a versatile scaffold for the development of new lead compounds in drug discovery. researchgate.netnih.gov Researchers are actively synthesizing novel derivatives by modifying the core structure to enhance pharmacological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The synthesis of these new chemical entities is often pursued through environmentally friendly "green chemistry" approaches to create libraries of compounds for biological screening. nih.gov
One common strategy involves the condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes, ketones, or acids, to construct the benzoxazole ring system. rsc.orgrsc.org For instance, a series of 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines were synthesized to explore their antimicrobial potential. nih.gov Another approach involves a multi-step synthesis starting from 2-aminophenol (B121084) and chloroacetic acid to create a benzoxazole backbone, which is then further functionalized. nih.gov The synthesis of 2-(p-tert-butylphenyl)-5-(3-substituted-propionamido)benzoxazole derivatives has been reported as a method to generate novel antimicrobial agents. tandfonline.com Similarly, the creation of 2-thioacetamide linked benzoxazole-benzamide conjugates has been explored for developing potential anticancer agents. nih.gov
These synthetic efforts have led to the discovery of several promising lead compounds. For example, specific benzoxazole derivatives have shown potent activity against various cancer cell lines and drug-resistant bacteria. nih.govmdpi.com The development of these compounds is often guided by the structure of existing drugs, aiming to improve efficacy and reduce side effects. nih.gov
Table 1: Examples of Synthesized Benzoxazole Derivatives and their Targeted Activities
| Derivative Class | Starting Materials | Synthetic Approach | Target Activity | Reference |
| 2-Phenyl and N-Phenyl Benzoxazoles | 2-aminophenol, substituted aldehydes | Green catalyst "fly ash", I2-mediated oxidative cyclodesulfurization | Antimicrobial | nih.gov |
| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivatives | 2-(chloromethyl)-1H-benzo[d]imidazole, Benzo[d]oxazole-2-thiol | Multi-step condensation and substitution | Antibacterial, Antifungal, Anticancer | nih.gov |
| 2-(p-tert-butylphenyl)-5-(3-substituted-propionamido)-benzoxazoles | 2-aminophenol, p-tert-butylbenzoic acid | Multi-step synthesis involving amidation | Antimicrobial | tandfonline.com |
| 2-thioacetamide linked benzoxazole-benzamide conjugates | 2-aminophenol derivatives, 4-aminobenzoic acid | Multi-step synthesis involving thioacetamide (B46855) linker | Anticancer (VEGFR-2 inhibition) | nih.gov |
| 2-(aryloxymethyl) benzoxazole derivatives | 2-chloromethyl-benzoxazole, substituted phenols | Etherification reaction | Antifungal (phytopathogenic fungi) | nih.gov |
Exploration of New Molecular Targets and Pathways
A critical aspect of advancing N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide research is identifying and validating its molecular targets and the biological pathways it modulates. The planar nature of the benzoxazole ring allows it to interact with various biological macromolecules through π-stacking, hydrogen bonding, and hydrophobic interactions. mdpi.com
In the realm of anticancer research, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been identified as a key target for many benzoxazole derivatives. nih.gov Inhibition of VEGFR-2 kinase is a crucial strategy for preventing angiogenesis, a process vital for tumor growth. nih.govnih.gov Molecular modeling studies have shown that the benzoxazole scaffold can fit into the ATP binding site of VEGFR-2, similar to established inhibitors like sorafenib. nih.gov Beyond VEGFR-2, topoisomerases I and II, enzymes essential for DNA replication, are also significant targets for benzoxazole-based anticancer agents. mdpi.com
For antimicrobial applications, DNA gyrase is a primary target. nih.govresearchgate.net This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have successfully predicted the binding of benzoxazole derivatives to the active site of DNA gyrase. nih.govresearchgate.net Another important target in bacteria, particularly in resistant strains like MRSA, are Penicillin-Binding Proteins (PBPs), such as PBP2a and PBP4. tandfonline.com Certain benzoxazole derivatives have been designed to interact with both the active and allosteric sites of these proteins. tandfonline.com
The exploration of these targets is often complemented by studying downstream cellular effects. For instance, in cancer cells, inhibition of targets like VEGFR-2 can induce apoptosis (programmed cell death) through the mitochondria-dependent pathway, which is regulated by proteins like Bcl-2. nih.gov
Application in Agricultural Chemistry for Antimicrobial and Pest Control Agents
The benzoxazole scaffold is gaining significant attention in the field of agricultural chemistry for the development of new agents to protect crops from diseases and pests. mdpi.comnih.gov The broad-spectrum biological activity of benzoxazole derivatives makes them promising candidates for new fungicides, bactericides, and insecticides. mdpi.comnih.govresearchgate.net The chemical stability and ease of modification of the benzoxazole ring are key advantages in creating novel agrochemicals. mdpi.com
Several studies have demonstrated the potent antifungal activity of benzoxazole compounds against a range of phytopathogenic fungi. nih.govmdpi.com For example, 2-(aryloxymethyl) benzoxazole derivatives have shown significant inhibitory effects against fungi like Fusarium solani and Botrytis cinerea, in some cases proving more potent than commercial fungicides like hymexazol. nih.gov The structure-activity relationship (SAR) studies indicate that the type and position of substituents on the aryl ring significantly influence the antifungal efficacy. nih.gov
In addition to antifungal properties, benzoxazoles have been investigated for their antibacterial, antiviral, and herbicidal activities. mdpi.comnih.gov The development of pesticides containing the benzoxazole moiety is an active area of research aimed at overcoming the challenge of resistance to traditional agrochemicals. mdpi.comresearchgate.net For example, compound 13, a benzoxazole derivative, showed an EC50 value of 0.3 mg/L against Alternaria brassicae, far superior to the commercial agent carbendazim. mdpi.com The search for new agrochemicals is driven by the need for more effective and environmentally safer solutions to manage plant diseases and pests. nih.gov
Table 2: Antifungal Activity of Selected Benzoxazole Derivatives Against Phytopathogenic Fungi
| Compound | Target Fungus | IC50 (µg/mL) | Comparison (Hymexazol IC50) | Reference |
| 5h | F. solani | 4.34 | 38.92 µg/mL | nih.gov |
| 5a | F. solani | 17.61 | 38.92 µg/mL | nih.gov |
| 5b | F. solani | 8.25 | 38.92 µg/mL | nih.gov |
| 5i | F. solani | 10.12 | 38.92 µg/mL | nih.gov |
| 5a | B. cinerea | 19.92 | Not specified | nih.gov |
Advanced Computational-Aided Drug Design Strategies for Potency and Selectivity
Computational-aided drug design (CADD) has become an indispensable tool in the development of this compound analogs, enabling the rational design of compounds with enhanced potency and selectivity. tandfonline.comresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely employed to understand the structural requirements for biological activity and to predict the binding affinity of new molecules to their targets. nih.govresearchgate.net
Molecular docking studies are used to simulate the interaction between a ligand (the benzoxazole derivative) and its receptor protein at the atomic level. tandfonline.commdpi.com This allows researchers to visualize binding modes, identify key amino acid residues involved in the interaction, and predict the binding energy, which often correlates with biological activity. nih.gov For example, docking studies have been crucial in identifying key interactions between benzoxazole derivatives and the active sites of targets like VEGFR-2, DNA gyrase, and penicillin-binding proteins. tandfonline.comnih.govresearchgate.net
3D-QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build models that correlate the 3D properties of molecules with their biological activities. nih.gov These models help in understanding how steric, electrostatic, and other fields around the molecule influence its potency, guiding the design of new analogs with improved properties. nih.gov Furthermore, molecular dynamics (MD) simulations provide insights into the dynamic stability of the ligand-receptor complex over time. nih.gov These computational approaches, combined with ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, help in prioritizing the synthesis of compounds with the most promising drug-like properties. tandfonline.com
Table 3: Application of CADD in Benzoxazole Research
| CADD Technique | Application | Target | Key Finding | Reference |
| Molecular Docking | Predict binding mode and score | DNA Gyrase | Identified compounds with better docking scores than Ciprofloxacin. | researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D fields to anticancer activity | VEGFR-2 | Generated robust models to guide the design of more potent inhibitors. | nih.gov |
| Molecular Docking | Identify key interactions | Penicillin-Binding Protein (PBP2a) | Showed hydrogen bonding at the allosteric site. | tandfonline.com |
| Molecular Dynamics (MD) | Analyze stability of inhibitor-receptor complex | VEGFR-2 | Confirmed the stability of the binding mode and key residue interactions. | nih.gov |
Strategic Combinatorial Chemistry and Library Synthesis for Analog Discovery
To efficiently explore the vast chemical space around the this compound scaffold, researchers are increasingly turning to strategic combinatorial chemistry and library synthesis. nih.govresearchgate.net These approaches allow for the rapid generation of a large number of structurally related analogs, which can then be screened for biological activity. researchgate.net This high-throughput synthesis is a cornerstone of modern drug discovery and agrochemical research.
Several synthetic strategies have been developed to facilitate the creation of benzoxazole libraries. These often involve multi-component reactions or the use of solid-phase synthesis techniques. acs.org For example, an environmentally benign process using a "fly ash" catalyst was employed to synthesize a library of 2-phenyl substituted benzoxazoles. nih.gov Another method utilized an iodine-mediated oxidative cyclodesulfurization for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov
The concept of "Diversity Oriented Synthesis" (DOS) is also being applied to generate structurally diverse and complex benzoxazole-containing molecules. researchgate.net Furthermore, biocombinatorial approaches, which leverage the biosynthetic pathways of microorganisms, have been used to create novel benzoxazole derivatives. nih.gov For instance, by expressing caboxamycin biosynthesis genes in different bacterial hosts and supplying various precursor molecules (mutasynthesis), researchers have generated a collection of new caboxamycin analogs, some with improved bioactivity. nih.gov These library synthesis methods are crucial for establishing comprehensive structure-activity relationships (SAR) and identifying new lead compounds. nih.gov
Investigation of this compound as a Probe for Biological Systems
The inherent photophysical properties of the benzoxazole ring system make it an attractive scaffold for the development of fluorescent probes for biological imaging and sensing. periodikos.com.brperiodikos.com.br Benzoxazole derivatives can exhibit intense fluorescence, which may be enhanced or modulated upon binding to specific biological targets like DNA, proteins, or metal ions. periodikos.com.brrsc.org
Recent systematic reviews highlight the potential of benzoxazole and related naphthoxazole derivatives as sensitive and safer alternatives to commonly used DNA probes. periodikos.com.brperiodikos.com.br Studies have shown that these compounds can bind to DNA, primarily through intercalation, leading to a significant increase in their fluorescence emission intensity. periodikos.com.brperiodikos.com.br This property makes them suitable for applications in visualizing nucleic acids within cells.
Beyond DNA, benzoxazole-based probes are being designed for other specific biological applications. For example, a rhodamine-based probe functionalized with a 2-aminobenzoxazole (B146116) group was developed for the selective and reversible detection of Fe³⁺ ions. rsc.org This probe exhibited a strong fluorescence response upon coordinating with iron, enabling its use for imaging intracellular Fe³⁺ in living cells. rsc.org The development of such probes, derived from scaffolds like this compound, holds promise for creating new tools to study complex biological systems and diagnose diseases. The ability of these compounds to self-report on their environment or interactions through fluorescence is a rapidly growing area of research. acs.org
Q & A
Q. What are the key synthetic pathways for N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting with the formation of the benzoxazole core. Key steps include:
- Cyclization : Reaction of 2-aminophenol derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic or thermal conditions to form the benzoxazole ring .
- Acetamide linkage : Coupling the benzoxazole intermediate with activated acetamide derivatives (e.g., chloroacetamide) in polar aprotic solvents like DMF, using bases such as K₂CO₃ to facilitate nucleophilic substitution .
- Optimization : Control reaction temperature (60–100°C), solvent purity, and use TLC or HPLC to monitor progress. Purification via recrystallization (ethanol/water mixtures) or column chromatography improves purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?
- Spectroscopic methods :
- NMR (¹H, ¹³C): Confirms proton environments and carbon backbone, e.g., acetamide NH (~8.5 ppm) and benzoxazole aromatic protons .
- FT-IR : Identifies functional groups (C=O stretch ~1650 cm⁻¹, benzoxazole C-N stretch ~1600 cm⁻¹) .
- Chromatography :
- HPLC : Quantifies purity (>95% recommended for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .
Q. What in vitro and in vivo models are appropriate for evaluating its biological activities, such as anticancer or antimicrobial effects?
- In vitro :
- Anticancer : MTT assay on HT-29 (colon cancer) or MCF-7 (breast cancer) cell lines; IC₅₀ values benchmark against standard drugs (e.g., doxorubicin) .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC ≤50 µg/mL is considered potent .
- In vivo : Xenograft models in rodents for antitumor efficacy; pharmacokinetic studies to assess bioavailability .
Q. What computational methods are used to predict its interaction with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., EGFR, COX-2). Key metrics include binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen-bonding interactions with catalytic residues .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How does the benzoxazole moiety influence the compound's physicochemical properties and bioactivity?
- Lipophilicity : Benzoxazole increases logP (~2.5–3.5), enhancing membrane permeability .
- Electron-withdrawing effects : Stabilizes the acetamide linkage, reducing metabolic degradation .
- Bioactivity : The planar benzoxazole structure facilitates intercalation with DNA or enzyme active sites, contributing to anticancer/antimicrobial effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy observed in studies of this compound?
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and AUC to identify poor bioavailability. Modify formulations (e.g., nanoencapsulation) to enhance solubility .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites; structural tweaks (e.g., fluorination) can block metabolic hotspots .
- Orthogonal assays : Use 3D cell cultures or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of benzoxazole-containing acetamide derivatives?
-
Systematic substitution : Vary substituents on the phenyl ring (e.g., -OCH₃, -Cl) and compare bioactivity. For example:
Substituent Anticancer IC₅₀ (HT-29) LogP -H 0.18 µM 2.8 -OCH₃ 0.09 µM 2.5 -Cl 0.12 µM 3.1 Data from -
Fragment-based design : Isolate benzoxazole and acetamide moieties to assess individual contributions to target binding .
Q. What experimental approaches are recommended for assessing the compound's potential off-target effects and toxicity profiles?
Q. How do structural modifications at specific positions (e.g., acetamide linkage or benzoxazole substitution) impact pharmacological properties?
- Acetamide replacement : Sulfonamide or urea linkages reduce cytotoxicity but improve solubility .
- Benzoxazole substitution : Introducing electron-withdrawing groups (e.g., -NO₂) enhances DNA intercalation but may increase toxicity .
Q. What methodologies are critical for comparative analysis with structurally related compounds to identify superior analogs?
-
Cheminformatics : Use Tanimoto similarity scores (>0.85) to cluster analogs. Example comparison:
Compound Anticancer IC₅₀ (µM) Selectivity Index (vs. Normal Cells) N-[4-(Benzoxazol-2-yl)phenyl]acetamide 0.18 12.5 Benzoxazole Derivative A 0.09 8.2 Data from -
Free-energy perturbation (FEP) : Predicts binding affinity changes due to minor structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
